3-Bromo-2-chloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrCl It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-1,1’-biphenyl can be achieved through several methods. One common approach is the bromination and chlorination of biphenyl. The process typically involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective substitution at the desired positions .
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-2-chloro-1,1’-biphenyl may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH2) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated biphenyl derivatives .
Scientific Research Applications
3-Bromo-2-chloro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atom . This process is influenced by the electronic effects of the substituents and the reaction conditions.
Comparison with Similar Compounds
**Similar Compounds
Properties
CAS No. |
56486-89-6 |
---|---|
Molecular Formula |
C12H8BrCl |
Molecular Weight |
267.55 g/mol |
IUPAC Name |
1-bromo-2-chloro-3-phenylbenzene |
InChI |
InChI=1S/C12H8BrCl/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
InChI Key |
UEOXZVYLEILTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.